molecular formula C7H8ClNO B12097429 3-Chloro-2-methoxy-4-methylpyridine

3-Chloro-2-methoxy-4-methylpyridine

Cat. No.: B12097429
M. Wt: 157.60 g/mol
InChI Key: GUSORMYPJLYVIJ-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxy-4-methylpyridine is an organic compound belonging to the pyridine family It features a pyridine ring substituted with a chlorine atom at the third position, a methoxy group at the second position, and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methoxy-4-methylpyridine typically involves the chlorination of 2-methoxy-4-methylpyridine. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

2-Methoxy-4-methylpyridine+SOCl2This compound+SO2+HCl\text{2-Methoxy-4-methylpyridine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-Methoxy-4-methylpyridine+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to a more consistent product quality.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups, such as alcohols, using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products:

    Substitution: Formation of 3-amino-2-methoxy-4-methylpyridine.

    Oxidation: Formation of this compound-5-carboxylic acid.

    Reduction: Formation of this compound-5-ol.

Scientific Research Applications

3-Chloro-2-methoxy-4-methylpyridine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Chloro-2-methoxy-4-methylpyridine exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

  • 2-Chloro-3-methoxy-4-methylpyridine
  • 3-Chloro-4-methoxy-2-methylpyridine
  • 4-Chloro-2-methoxy-3-methylpyridine

Comparison: 3-Chloro-2-methoxy-4-methylpyridine is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for distinct applications. For example, the position of the chlorine atom can significantly affect the compound’s nucleophilicity and its ability to participate in substitution reactions.

Properties

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

3-chloro-2-methoxy-4-methylpyridine

InChI

InChI=1S/C7H8ClNO/c1-5-3-4-9-7(10-2)6(5)8/h3-4H,1-2H3

InChI Key

GUSORMYPJLYVIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)OC)Cl

Origin of Product

United States

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